molecular formula C18H22O4 B3030132 Dimethoxytolyl Propylresorcinol CAS No. 869743-37-3

Dimethoxytolyl Propylresorcinol

Cat. No.: B3030132
CAS No.: 869743-37-3
M. Wt: 302.4 g/mol
InChI Key: HOCCFHXBGWEJEQ-UHFFFAOYSA-N
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Description

Dimethoxytolyl Propylresorcinol (CAS 869743-37-3), also known as UP302, is a synthetic compound also identified as a constituent from Dianella ensifolia (Swordleaf Dianella Rhizome) . It is a light brown to off-white powder with the molecular formula C18H22O4 and an average molecular mass of 302.37 g/mol . This compound is a well-established active in cosmetic science due to its potent tyrosinase inhibitory and strong antioxidant properties . Its primary mechanism of action involves competitively binding to the copper ion active center of the tyrosinase enzyme, thereby blocking its catalytic action and inhibiting a key step in melanin production . Its structural design, featuring a propyl chain, enhances lipid solubility and skin penetration, while the dimethoxytolyl group contributes to molecular stability . These properties make it a valuable agent for research into skin brightening, the lightening of pigmentation, and combating photoaging . Emerging peer-reviewed research, published in 2024, has revealed significant and novel research applications for this compound in oncology, particularly in human leukemia . Studies demonstrate that UP302 exhibits in vitro and in vivo antitumor activity by inhibiting the growth of certain cancer cell lines, most notably leukemia cells such as MV411 and K562 . The compound exerts a pro-apoptotic effect, inducing programmed cell death through mechanisms that include the disruption of the mitochondrial membrane potential and modulation of apoptosis-related proteins . Furthermore, it promotes autophagy and specifically induces mitophagy (the selective degradation of mitochondria) in leukemia cells, largely through the inhibition of the PI3K/AKT signaling pathway . The autophagy induced by UP302 has been shown to be protective; therefore, its combination with autophagy inhibitors like chloroquine can enhance the apoptosis-inducing effect, presenting a potential strategic approach for chemotherapeutic research . Our supplied this compound is provided as a high-purity compound for research purposes. It is slightly soluble in water but soluble in organic solvents such as methanol and ethanol . Intended Use: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human, animal, or personal use.

Properties

IUPAC Name

4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-12-17(21-2)10-8-14(18(12)22-3)6-4-5-13-7-9-15(19)11-16(13)20/h7-11,19-20H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCCFHXBGWEJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CCCC2=C(C=C(C=C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021215
Record name 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869743-37-3
Record name Dimethoxytolyl propylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869743373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOXYTOLYL PROPYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD5GIH1UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethoxytolyl propylresorcinol involves the reaction of resorcinol with 2,4-dimethoxy-3-methylbenzyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in cosmetic and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dimethoxytolyl propylresorcinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, nitro compounds, and halogenated derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

Cosmetic Industry

  • Antioxidant Properties : UP302 serves as a potent antioxidant in cosmetic formulations, protecting the skin from oxidative stress caused by free radicals. This property helps mitigate premature aging and skin damage .
  • Skin Conditioning : It improves skin texture and hydration, promoting a smoother and more youthful appearance. By enhancing the skin's moisture retention capabilities, it contributes to overall skin health .
  • Tyrosinase Inhibition : UP302 exhibits strong inhibition of tyrosinase, an enzyme involved in melanin production. This makes it valuable in skin-whitening products and treatments for hyperpigmentation .

Pharmaceutical Research

  • Anti-cancer Activity : Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that UP302 can inhibit the growth of leukemia cells both in vitro and in vivo, demonstrating pro-apoptotic effects on specific cancer cell lines (MV411 and K562) through mechanisms involving apoptosis and autophagy .
  • Mechanisms of Action :
    • Apoptosis Induction : UP302 triggers programmed cell death in cancer cells, which is vital for controlling tumor growth.
    • Mitophagy Promotion : It enhances mitophagy, a process that removes damaged mitochondria, thereby supporting cellular health and function in cancer therapy .

Cosmetic Efficacy Study

A study using a reconstructed skin model (MelanoDerm™) demonstrated that topical application of 0.1% UP302 resulted in significant skin lightening and decreased melanin production, confirming its effectiveness as a cosmetic ingredient aimed at reducing pigmentation disorders .

Anti-Leukemia Research

In a preclinical study involving MV411 tumor grafts in mice, UP302 treatment significantly reduced tumor volume without notable toxicity. Blood biochemical indicators remained within normal ranges post-treatment, suggesting the compound's safety profile alongside its therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

DMPR belongs to the resorcinol derivative family, sharing core features with other tyrosinase inhibitors. Below is a comparative analysis:

Compound Chemical Structure Mechanism Efficacy Concentration Limit Safety Profile
Dimethoxytolyl Propylresorcinol (DMPR) Resorcinol + dimethoxytolyl-propyl chain Dual: Tyrosinase degradation + ROS modulation Superior to 4% hydroquinone in brightening ; IC₅₀ values for leukemia cells: 30–90 µM ≤2% (cosmetics) Non-comedogenic (rating 1); no systemic toxicity in short-term studies
Phenylethyl Resorcinol Resorcinol + phenylethyl group Direct tyrosinase inhibition Effective at low doses; no antitumor data ≤0.5% Low irritation risk; limited pregnancy data
4-Butylresorcinol Resorcinol + butyl chain Tyrosinase inhibition + anti-inflammatory Moderate brightening; less potent than DMPR ≤0.3% Higher comedogenicity (rating 3)
Hexylresorcinol Resorcinol + hexyl chain Antioxidant + antimicrobial Weak tyrosinase inhibition; used in antiseptics ≤0.1% Moderate skin irritation
Hydroquinone Benzene-1,4-diol Tyrosinase inhibition + melanocyte toxicity High efficacy but banned in EU due to cytotoxicity Banned/restricted High risk of ochronosis and carcinogenicity

Key Differentiators

  • Mechanistic Uniqueness: Unlike Phenylethyl Resorcinol and 4-Butylresorcinol, which directly inhibit tyrosinase, DMPR promotes tyrosinase degradation via ERAD/lysosomal pathways .
  • Dual Applications: DMPR is the only resorcinol derivative with both cosmetic and antitumor applications. In leukemia models, it reduces tumor volume by 50% (in vivo) and induces autophagy via LC3-II upregulation .
  • Safety: DMPR’s non-comedogenic profile and absence of systemic toxicity (tested in mice at 50 µM) contrast sharply with hydroquinone and higher-comedogenicity analogs .

Research Findings and Clinical Relevance

Antitumor Activity

  • In Vitro : DMPR inhibits proliferation in MV411 and K562 leukemia cells (IC₅₀: 30–90 µM) via ROS-mediated MMP depolarization and PI3K/AKT pathway modulation .
  • In Vivo: Subcutaneous xenograft models show 50% tumor volume reduction without weight loss or organ damage .
  • Synergy : Combining DMPR with autophagy inhibitors (e.g., chloroquine) enhances apoptosis, suggesting a chemotherapeutic strategy .

Cosmetic Efficacy

  • Brightening: Clinique’s CL302 Complex (containing DMPR) outperforms 4% hydroquinone in reducing hyperpigmentation .
  • Stability : DMPR’s synthetic structure ensures stability in formulations like serums and creams, unlike plant extracts prone to degradation .

Biological Activity

Dimethoxytolyl propylresorcinol, also known as UP302, is a naturally derived compound extracted from Dianella ensifolia. It has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oncology. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Properties : UP302 has demonstrated strong antioxidant effects, inhibiting free radicals and lipid oxidation caused by ultraviolet (UV) exposure. This property is crucial for skin protection and anti-aging formulations .
  • Tyrosinase Inhibition : The compound inhibits tyrosinase, an enzyme responsible for melanin production in the skin. This makes it effective in treating hyperpigmentation and uneven skin tone, often utilized in cosmetic formulations .
  • Pro-apoptotic Effects : UP302 has shown significant pro-apoptotic activity in various leukemia cell lines, particularly MV411 and K562. It induces apoptosis through the mitochondrial pathway, evidenced by increased levels of active Caspase 3 and other apoptotic markers .
  • Mitophagy Induction : The compound promotes mitophagy in leukemia cells, a process that removes damaged mitochondria to maintain cellular health. This was confirmed through transmission electron microscopy and western blot analysis .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound as an anti-cancer agent:

  • In Vitro Studies : Research indicates that UP302 inhibits the growth of leukemia cells both in vitro and in vivo. Flow cytometry analyses confirmed its ability to induce apoptosis and alter mitochondrial membrane potential (MMP) in treated cells .
  • Cell Cycle Arrest : UP302 causes cell cycle arrest in leukemia cells, further contributing to its anti-cancer properties. The compound's effects on ROS levels were also investigated, showing that it can increase oxidative stress within tumor cells, leading to cell death .
  • Combination Therapies : The use of autophagy inhibitors such as chloroquine alongside UP302 has been suggested to enhance its pro-apoptotic effects, indicating a potential strategy for combination therapies in leukemia treatment .

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AntioxidantInhibits free radicals and lipid oxidation from UV exposure
Tyrosinase InhibitionReduces melanin production, effective for hyperpigmentation
Pro-apoptoticInduces apoptosis in leukemia cells through mitochondrial pathways
Mitophagy InductionPromotes removal of damaged mitochondria in cancer cells
Cell Cycle ArrestCauses cell cycle disruption leading to reduced proliferation

Case Studies and Research Findings

A notable study published in January 2024 explored the anti-leukemia properties of this compound. The findings revealed:

  • Cell Lines Used : MV411 and K562 leukemia cell lines were utilized to assess the compound's effects.
  • Experimental Design : Cells were treated with varying concentrations of UP302 (40-120 μM) over 24 to 48 hours. Apoptosis was assessed using flow cytometry and western blotting techniques.
  • Key Results :
    • Significant induction of apoptosis was observed.
    • Increased levels of reactive oxygen species (ROS) were noted post-treatment.
    • Mitochondrial damage was evident, correlating with decreased MMP.

These results underscore the potential of this compound as a promising candidate for therapeutic interventions in leukemia .

Q & A

Q. What strategies enhance data integrity and security in computational or experimental studies?

  • Answer : Use encrypted electronic lab notebooks (ELNs) with version control (e.g., LabArchives) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For compliance, align with safety regulations (e.g., Chemical Hygiene Plan) for hazardous intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethoxytolyl Propylresorcinol
Reactant of Route 2
Dimethoxytolyl Propylresorcinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.